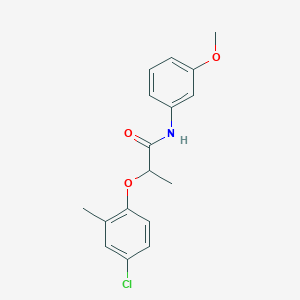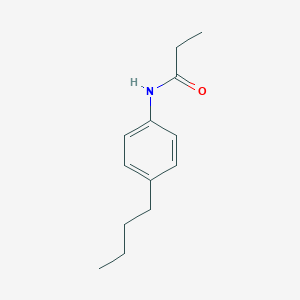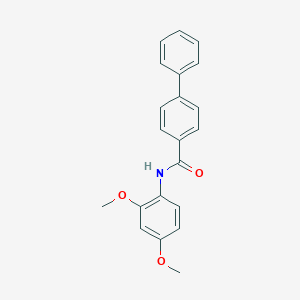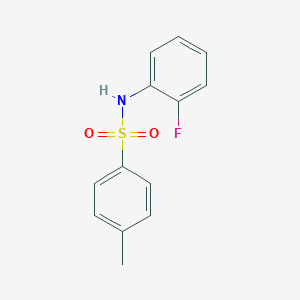
N-(2-fluorophenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-methylbenzenesulfonamide, also known as fub-amb, is a synthetic cannabinoid that has gained popularity in the research community due to its potential medicinal properties. It belongs to the benzofuran class of compounds and has a molecular formula of C16H16FN3O2S.
Mecanismo De Acción
Fub-amb acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, resulting in a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
Fub-amb has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anti-cancer properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-fluorophenyl)-4-methylbenzenesulfonamide is its potency and selectivity for the cannabinoid receptors. This makes it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, its potential for abuse and toxicity should be taken into consideration when using it in laboratory experiments.
Direcciones Futuras
There are many potential future directions for research on N-(2-fluorophenyl)-4-methylbenzenesulfonamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an analgesic and anti-inflammatory agent. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-(2-fluorophenyl)-4-methylbenzenesulfonamide.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-4-methylbenzenesulfonamide involves the reaction of 2-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
Fub-amb has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. Fub-amb has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C13H12FNO2S |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12FNO2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3 |
Clave InChI |
SKFGDSJNGZIKOO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




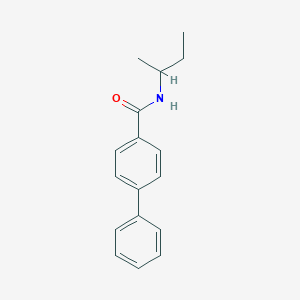
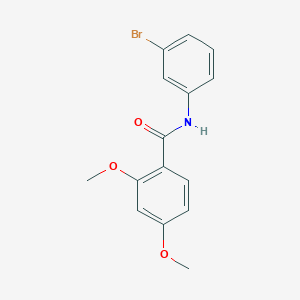
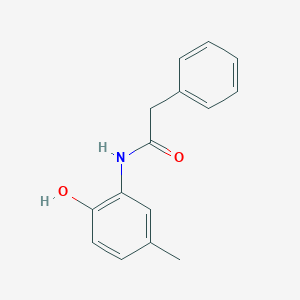
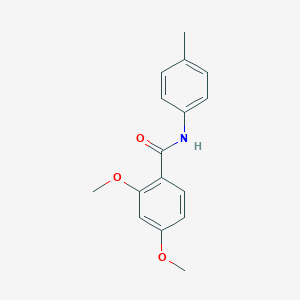

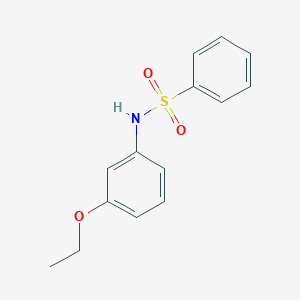
![Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate](/img/structure/B291766.png)
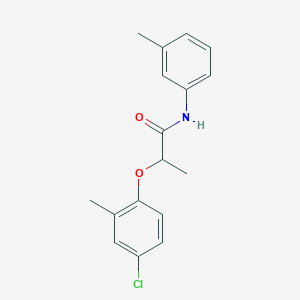
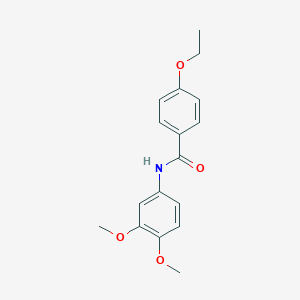
![N-[4-(dimethylamino)phenyl]-4-methoxybenzamide](/img/structure/B291774.png)
